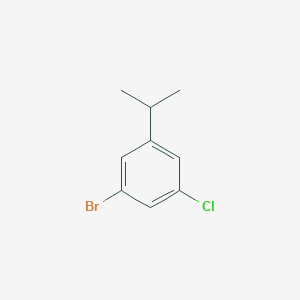

1-Bromo-3-chloro-5-(propan-2-yl)benzene

Description

1-Bromo-3-chloro-5-(propan-2-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 3), and an isopropyl group (position 5). Its molecular formula is C₉H₁₀BrCl, with a molecular weight of 233.54 g/mol. The isopropyl group confers steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity compared to analogs with smaller or electron-withdrawing substituents .

Properties

IUPAC Name |

1-bromo-3-chloro-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEVAAUCGASYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 1-isopropylbenzene (cumene). The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Bromine, being a better leaving group than chlorine, reacts preferentially. Electron-withdrawing effects of halogens and the isopropyl group’s electron-donating nature create a partially activated ring.

Key Reactions:

Example :

When treated with sodium amide in liquid ammonia, the bromine atom is replaced by an amine group, yielding 3-chloro-5-(propan-2-yl)aniline. Steric effects from the isopropyl group influence regioselectivity, favoring substitution at the less hindered position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions due to its favorable leaving group ability.

Suzuki-Miyaura Coupling:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl compound | >75% (estimated) |

Mechanism : Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C-C bond.

Elimination-Addition Reactions (Benzyne Formation)

Under strongly basic conditions, sequential dehalogenation forms a reactive benzyne intermediate.

| Reagents | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| NaNH₂, NH₃ | -33°C | Benzyne intermediate + NH₃ adducts | Bromine eliminated first due to weaker C-Br bond |

Example :

Reaction with sodium amide generates a benzyne species, which reacts with ammonia to produce a mixture of meta- and para-substituted anilines .

Reduction Reactions

Catalytic hydrogenation selectively reduces C-Br bonds over C-Cl due to bond strength differences.

| Reagents | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C | 3-Chloro-5-(propan-2-yl)benzene | >90% Br reduction |

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Major Product | Regiochemical Notes | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | Nitro-derivative at position 4 | Isopropyl directs nitration to position 4 (para) |

Comparative Halogen Reactivity

| Property | Bromine | Chlorine |

|---|---|---|

| Bond Dissociation Energy (C-X) | 285 kJ/mol | 327 kJ/mol |

| Electrophilic Substitution | Less activating | More deactivating |

| Leaving Group Ability | Superior (weaker bond) | Moderate |

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis :

- Biological Studies :

- Pharmaceutical Development :

- Industrial Applications :

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that halogenated compounds can exhibit moderate acute toxicity and potential carcinogenic effects based on animal studies. Therefore, handling this compound requires appropriate safety measures to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine or chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical and structural characteristics of 1-Bromo-3-chloro-5-(propan-2-yl)benzene with its analogs:

Key Observations :

- Molecular Weight : The isopropyl-substituted compound has a higher molecular weight than the methyl analog but lower than trifluoropropoxy derivatives due to the latter's fluorine content .

- Density : Trifluoromethyl groups (e.g., in 1-Bromo-3-chloro-5-(trifluoromethyl)benzene) increase density due to fluorine's high atomic mass .

Key Differentiators

- Thermal Stability : Bulkier substituents like isopropyl may lower melting points compared to smaller groups (e.g., methyl) due to reduced crystal lattice energy .

Biological Activity

1-Bromo-3-chloro-5-(propan-2-yl)benzene, with the CAS number 1369900-53-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Basic Information:

- Molecular Formula: C9H10BrCl

- Molecular Weight: 233.53 g/mol

- Density: Not specified

- Boiling Point: Not specified

- Melting Point: Not specified

- Flash Point: Not specified

This compound is characterized by the presence of bromine and chlorine substituents on a benzene ring, which can influence its reactivity and biological interactions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety and potential therapeutic applications of chemical compounds. Although specific cytotoxicity data for this compound is not widely available, related studies have indicated that halogenated aromatic compounds can exhibit varying degrees of cytotoxic effects on cancer cell lines.

For instance, compounds with similar structures have shown IC50 values ranging from micromolar to millimolar concentrations in different cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluating various brominated and chlorinated compounds demonstrated that those with multiple halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of bromine and chlorine in the structure could be responsible for this enhanced activity .

- Cytotoxic Effects : Research into the cytotoxic effects of halogenated benzenes has shown that they can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . While specific data for this compound is lacking, its structural similarities to other active compounds warrant further investigation.

- Environmental Impact : Studies have also highlighted concerns regarding the environmental persistence and toxicity of halogenated compounds, emphasizing the need for careful evaluation in terms of ecological safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.